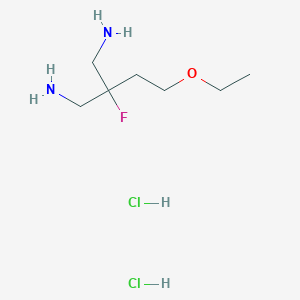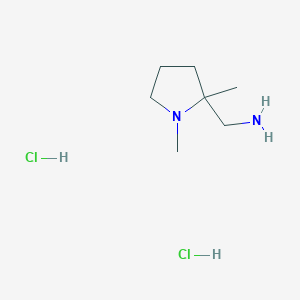
Metopimazine Sulfoxide
Overview
Description
Metopimazine is an antiemetic of the phenothiazine group used to treat nausea and vomiting . It is a peripherally restricted, dopamine D2 receptor antagonist . Metopimazine undergoes high first-pass metabolism that produces metopimazine acid (MPZA), the major circulating metabolite in humans .
Synthesis Analysis
Metopimazine is primarily metabolized by a liver amidase in humans . The formation of MPZA was primarily catalyzed by human liver microsomal amidase . Additionally, human liver cytosolic aldehyde oxidase (AO) catalyzes the formation of MPZA, in vitro, although to a much lesser extent .Molecular Structure Analysis
The molecular formula of Metopimazine is C22H27N3O3S2 . It is a polycyclic aromatic compound containing a phenothiazine moiety, which is a linear tricyclic system that consists of two benzene rings joined by a para-thiazine ring .Chemical Reactions Analysis
Metopimazine undergoes high first-pass metabolism that produces metopimazine acid (MPZA), the major circulating metabolite in humans . Neither cytochrome P450 enzymes nor flavin-monooxygenases (FMO) were involved in the formation MPZA .Scientific Research Applications
1. Transdermal Absorption Enhancement
Metopimazine, a precursor to Metopimazine Sulfoxide, has been studied for its potential in transdermal delivery. Research demonstrates that iontophoresis significantly enhances metopimazine's percutaneous absorption. Chemical enhancers like isopropyl myristate also increase its transdermal transport, suggesting potential for developing transdermal administration methods for this drug (Bounoure et al., 2008).
2. Blood-Brain Barrier Penetration
A study comparing the brain penetration of several antiemetic compounds found that Metopimazine Sulfoxide, a metabolite of metopimazine, has significantly lower brain penetration. This feature could be associated with its safety profile, as lower brain penetration may reduce central nervous system side effects (Jolliet et al., 2007).
3. Pharmacokinetics in Children
Metopimazine's pharmacokinetics have been studied in children, where it showed quick absorption and a half-life of 2.18 hours. These findings are crucial for determining appropriate dosages for pediatric use, contributing to safer and more effective treatments in children (Mallet et al., 2015).
4. Molecular Metabolism and Drug Development
A detailed investigation into metopimazine's metabolism revealed that it is primarily metabolized in the liver by microsomal amidase. This distinct metabolic pathway sets it apart from other dopamine D2 antagonists and provides insight for developing new drugs with similar properties (Busby et al., 2021).
Mechanism of Action
Target of Action
Metopimazine Sulfoxide is a potent antagonist of the D2 and D3 dopamine receptors . These receptors are primarily found in the brain and are involved in a variety of functions, including motor control, reward, and cognition . Metopimazine Sulfoxide also shows adrenergic alpha1, histamine H1, and serotonin 5HT2a antagonism .
Mode of Action
Metopimazine Sulfoxide interacts with its targets, primarily the D2 and D3 dopamine receptors, by binding to these receptors and blocking their activity . This antagonism of the dopamine receptors is thought to underlie its antiemetic and gastroprokinetic effects .
Biochemical Pathways
The primary biochemical pathway affected by Metopimazine Sulfoxide is the dopaminergic pathway. By blocking the D2 and D3 dopamine receptors, Metopimazine Sulfoxide can alter the signaling in this pathway, potentially reducing nausea and vomiting .
Pharmacokinetics
The pharmacokinetics of Metopimazine Sulfoxide involve its absorption, distribution, metabolism, and excretion (ADME). Metopimazine Sulfoxide undergoes high first-pass metabolism that produces metopimazine acid (MPZA), the major circulating metabolite in humans . The formation of MPZA is primarily catalyzed by human liver microsomal amidase .
Result of Action
The molecular and cellular effects of Metopimazine Sulfoxide’s action primarily involve the blocking of D2 and D3 dopamine receptors. This can lead to changes in dopamine signaling, which can help to reduce symptoms of nausea and vomiting .
Action Environment
The action, efficacy, and stability of Metopimazine Sulfoxide can be influenced by various environmental factors. For example, the drug’s metabolism can be affected by the presence of certain enzymes in the liver . Additionally, factors such as the patient’s overall health, age, and other medications can also influence the drug’s action and efficacy.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-[(5S)-2-methylsulfonyl-5-oxophenothiazin-10-yl]propyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S2/c1-31(28,29)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)30(21)27)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26)/t30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAXSKWQPPYTPV-PMERELPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)[S@@](=O)C3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Metopimazine Sulfoxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1484890.png)

![3-[(3-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484893.png)






![3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484903.png)



